molecular formula C17H17NO B14436510 Ethanone, [(1-methylethyl)imino]diphenyl- CAS No. 75136-53-7

Ethanone, [(1-methylethyl)imino]diphenyl-

Cat. No.: B14436510
CAS No.: 75136-53-7
M. Wt: 251.32 g/mol
InChI Key: ROOOSRPWYGUHGX-UHFFFAOYSA-N
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Description

Ethanone, [(1-methylethyl)imino]diphenyl- is an organic compound with a complex structure that includes both ketone and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, [(1-methylethyl)imino]diphenyl- typically involves the reaction of diphenyl ketone with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, [(1-methylethyl)imino]diphenyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often employ optimized reaction conditions and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethanone, [(1-methylethyl)imino]diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Ethanone, [(1-methylethyl)imino]diphenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, [(1-methylethyl)imino]diphenyl- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler ketone with similar reactivity.

    Benzophenone: Another diphenyl ketone with different functional groups.

    Imine derivatives: Compounds with similar imine functionality but different substituents.

Uniqueness

Ethanone, [(1-methylethyl)imino]diphenyl- is unique due to its combination of ketone and imine groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

75136-53-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1,2-diphenyl-2-propan-2-yliminoethanone

InChI

InChI=1S/C17H17NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

ROOOSRPWYGUHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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